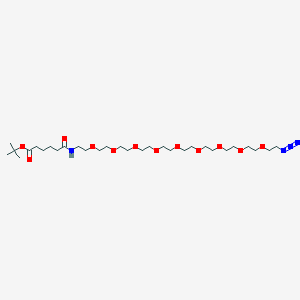

Azide-PEG9-amido-C4-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O12/c1-30(2,3)46-29(36)7-5-4-6-28(35)32-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-33-34-31/h4-27H2,1-3H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROUPDBSTXCBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azide-PEG9-amido-C4-Boc: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker critical in the field of bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring a terminal azide (B81097) group and a Boc-protected amine. This structure allows for sequential and specific conjugation reactions. The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The PEG9 spacer enhances solubility and provides flexibility to the linked molecules.[3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled deprotection and subsequent conjugation.

| Property | Data |

| Synonyms | 5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester[1][4] |

| Molecular Formula | C29H55N5O12 (Note: This is an estimated formula based on the structure, precise molecular weight should be confirmed by a certificate of analysis from the supplier) |

| Appearance | Typically a solid or oil (based on similar PEG compounds) |

| Purity | Generally offered at ≥95% purity by commercial suppliers.[2] |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. The PEG spacer imparts some aqueous solubility, but complete solubility in aqueous buffers may require an organic co-solvent. |

| Storage and Stability | Store at -20°C for long-term stability.[5] The molecule is moisture-sensitive, and vials should be equilibrated to room temperature before opening to prevent condensation.[6] Solutions should be prepared fresh, and any unused reconstituted reagent should be discarded.[6] |

Experimental Protocols

The primary application of this compound involves the use of its azide functionality in click chemistry reactions. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein ligand)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-binding ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; must be free of chelating agents like EDTA)

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Reactant Preparation:

-

Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a reaction tube, combine the solution of the alkyne-functionalized molecule and the this compound stock solution. A 2 to 10-fold molar excess of the azide linker is typically used.[7]

-

Add the copper-binding ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

-

Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Reaction Initiation:

-

Add the CuSO4 stock solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Once the reaction is complete (monitored by LC-MS or other suitable methods), purify the conjugate using an appropriate technique such as size-exclusion chromatography to remove unreacted reagents and byproducts.[7]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

This compound

-

DBCO-functionalized molecule (e.g., a protein)

-

Reaction buffer (e.g., PBS, pH 7.4; must be azide-free)[6]

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reactant Preparation:

-

Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[6]

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Incubation:

-

Purification:

-

Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove the excess unreacted azide linker.[10]

-

Visualizations

Caption: Workflow for CuAAC bioconjugation.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. targetmol.com [targetmol.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. docs.aatbio.com [docs.aatbio.com]

The Role of PEG9 Linkers in Biocompatibility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on short, discrete PEG chains like PEG9, in enhancing the biocompatibility of therapeutic molecules. As the development of complex biologics and targeted drug delivery systems continues to advance, the choice of linker technology has become a critical determinant of clinical success. This document will delve into the core principles of how PEG linkers modulate biocompatibility, present available quantitative data, detail relevant experimental protocols, and visualize key concepts to aid in the rational design of next-generation therapeutics.

Core Principles of PEG Linkers in Biocompatibility

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1][2] When used as a linker in bioconjugation, PEGylation—the covalent attachment of PEG chains—imparts several beneficial properties that enhance the biocompatibility of the conjugated molecule.[] Discrete PEG (dPEG®) linkers, such as PEG9, are single molecular weight compounds with a defined number of ethylene oxide units, offering high purity and batch-to-batch consistency.[4][5][6]

The primary mechanisms by which PEG linkers, including short-chain variants like PEG9, improve biocompatibility are:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the water solubility of hydrophobic drugs and proteins, which can improve their formulation and bioavailability.[1][] The flexible PEG chain can also form a protective hydrophilic cloud around the molecule, shielding it from enzymatic degradation.[7]

-

Reduced Immunogenicity and Antigenicity: The PEG chain can mask epitopes on the surface of proteins and other therapeutic moieties, reducing their recognition by the immune system and thereby decreasing the risk of an immune response.[8][9]

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation time in the bloodstream.[10][11] This can allow for less frequent dosing and sustained therapeutic effect.[12]

-

Improved Pharmacokinetics: The culmination of these effects leads to a more favorable pharmacokinetic (PK) profile, with altered absorption, distribution, metabolism, and excretion (ADME) characteristics.[11][]

It is important to note that while PEG is generally considered non-immunogenic, the emergence of anti-PEG antibodies has been observed in some patients, which can lead to accelerated blood clearance of PEGylated therapeutics.[14][15] The immunogenicity of PEG is influenced by factors such as molecular weight, with higher molecular weight PEGs showing increased immunogenicity.[16]

Quantitative Data on the Biocompatibility of Short PEG Linkers

While specific quantitative biocompatibility data for PEG9 linkers is limited in publicly available literature, we can infer its properties from studies on other short, discrete PEG linkers such as PEG4, PEG8, and PEG12. The following tables summarize relevant data from such studies.

Table 1: In Vitro Cytotoxicity of PEG-Containing Conjugates

| Conjugate/Compound | Cell Line | IC50 Value | PEG Length | Reference |

| Free MMAE | NCI-N87 | 4.94 nM | N/A | [17] |

| ZHER2-SMCC-MMAE | NCI-N87 | 4.94 nM | No PEG | [17] |

| ZHER2-PEG4K-MMAE | NCI-N87 | 31.9 nM | 4 kDa | [17] |

| ZHER2-PEG10K-MMAE | NCI-N87 | 111.3 nM | 10 kDa | [17] |

| Dox/FL-2K | KB | 0.1197 µg/mL | 2 kDa | [18] |

| Dox/FL-5K | KB | 0.1077 µg/mL | 5 kDa | [18] |

| Dox/FL-10K | KB | 0.1125 µg/mL | 10 kDa | [18] |

| PEG 400 | HeLa | > 5 mg/mL | ~9 units | [19] |

| PEG 1000 | HeLa | > 5 mg/mL | ~22 units | [19] |

| PEG 2000 | HeLa | > 5 mg/mL | ~45 units | [19] |

| PEG 4000 | L929 | > 5 mg/mL | ~90 units | [19] |

Note: The data for ZHER2 conjugates demonstrates that while longer PEG chains can reduce in vitro cytotoxicity, the conjugates remain highly potent. The data on Doxorubicin-folate liposomes shows no significant difference in IC50 with varying PEG linker length in that specific formulation. PEG oligomers themselves are generally non-toxic at high concentrations.

Table 2: Pharmacokinetics of PEGylated Proteins

| Protein | PEG Molecular Weight | Half-life (t1/2) | Clearance | Reference |

| Asparaginase (native) | N/A | 20 hr (human) | - | [12] |

| PEG-Asparaginase | - | 357 hr (human) | Decreased | [12] |

| Monoclonal Antibody A7 (native) | N/A | - | - | [12] |

| PEG-Monoclonal Antibody A7 | 5 kDa | 2x that of native | - | [12] |

Note: This data illustrates the general principle that PEGylation significantly increases the circulation half-life of proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biocompatibility of PEG9-containing bioconjugates.

Synthesis and Purification of a Heterobifunctional PEGylated Conjugate (e.g., Maleimide-PEG-NHS Ester)

This protocol describes a two-step process for conjugating an amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule (e.g., a peptide or small molecule drug) using a heterobifunctional Maleimide-PEG-NHS ester linker.

Materials:

-

Amine-containing protein

-

Sulfhydryl-containing molecule

-

Maleimide-PEGn-NHS Ester (where n=9)

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column

Procedure:

-

Reaction of NHS Ester with Amine-containing Protein:

-

Dissolve the amine-containing protein in PBS to a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the Maleimide-PEG-NHS Ester in DMSO or DMF to a concentration of 10 mM.

-

Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove excess, unreacted linker using a desalting column equilibrated with PBS.

-

-

Reaction of Maleimide with Sulfhydryl-containing Molecule:

-

Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

The final conjugate can be purified by size-exclusion or ion-exchange chromatography.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PEGylated compound.

Materials:

-

Target cell line

-

Complete cell culture medium

-

PEGylated conjugate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the PEGylated conjugate in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted conjugate solutions. Include untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the cell viability against the log of the conjugate concentration to determine the IC50 value.

-

Purification of PEGylated Peptides by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a standard method for the purification of peptides and their conjugates based on hydrophobicity.[20]

Materials:

-

Crude PEGylated peptide

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude PEGylated peptide in a small volume of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30-60 minutes).

-

Monitor the elution profile at 214 nm or 280 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the purity of each fraction by analytical RP-HPLC.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.[20]

Visualization of Key Concepts

Signaling Pathways and Cellular Uptake

The introduction of a PEG linker can influence how a therapeutic molecule interacts with its target cell. While specific signaling pathways affected by PEG9 are not well-documented, the general effects of PEGylation on cellular uptake are known. Shorter PEG chains, such as PEG9, are expected to have a less pronounced steric hindrance effect compared to longer chains, which may influence receptor binding and subsequent internalization.

The cellular uptake of PEGylated nanoparticles can occur through various endocytic pathways. The length of the PEG chain can influence the preferred pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols detailed in section 3.0.

Conclusion

Short, discrete PEG linkers like PEG9 play a crucial role in enhancing the biocompatibility of therapeutic molecules. By improving solubility and stability, reducing immunogenicity, and prolonging circulation half-life, these linkers contribute to more effective and safer biopharmaceuticals. While specific quantitative data for PEG9 is not abundant, the available information on other short PEG chains provides a strong basis for its favorable biocompatibility profile. The experimental protocols and conceptual frameworks presented in this guide offer a practical resource for researchers and drug developers working to optimize the performance of their next-generation therapies through advanced linker technology. Further studies focusing specifically on the biocompatibility and signaling effects of PEG9 and other discrete, short PEG linkers will be invaluable in further refining their application in drug development.

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]

- 14. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Functional Group: A Technical Guide to its Reactivity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azide (B81097) functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent attachment of synthetic molecules to biological targets. Its small size, metabolic stability, and unique reactivity make it a bioorthogonal chemical reporter, meaning it can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes.[1][2] This technical guide provides an in-depth exploration of the core reactions involving the azide functional group for bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.

The primary advantage of the azide group lies in its ability to undergo highly selective and efficient "click chemistry" reactions.[3] These reactions are characterized by high yields, mild reaction conditions, and the formation of stable covalent bonds.[4] The most prominent of these are the Staudinger ligation and azide-alkyne cycloadditions.

Core Bioconjugation Reactions Involving Azides

The versatility of the azide functional group is demonstrated through several key bioorthogonal reactions. The choice of reaction often depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

Staudinger Ligation

The Staudinger ligation is a metal-free reaction between an azide and a phosphine (B1218219), which forms a stable amide bond. This reaction is highly chemoselective, as both azides and phosphines are absent in most biological systems. The reaction proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[] The mechanism involves the initial formation of an aza-ylide intermediate, which then rearranges to form the final amide linkage.[6][7] While highly specific, a notable drawback of the Staudinger ligation is its relatively slow reaction kinetics compared to other click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8][] This reaction boasts fast kinetics and proceeds with high yields under a range of conditions, including in aqueous buffers across a wide pH range.[8] The resulting triazole ring is exceptionally stable, resisting cleavage by proteases, oxidation, and hydrolysis.[10] A key consideration for in vivo applications is the potential cytotoxicity of the copper(I) catalyst.[11] However, the use of copper-chelating ligands can mitigate this toxicity and also accelerate the reaction.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative.[] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole ring without the need for a catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne.[14] SPAAC is highly bioorthogonal and has been successfully used for labeling molecules in living cells and organisms.[1] While generally slower than CuAAC, the reaction rates of SPAAC can be significantly enhanced through the design of more reactive cyclooctynes.[15][16]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the primary azide-based bioconjugation reactions, allowing for easy comparison of their kinetic properties and the stability of the resulting linkages.

| Reaction Type | Reactant Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference(s) |

| Staudinger Ligation | Phosphine | 7.7 x 10⁻³ | Metal-free, forms an amide bond, but has slower kinetics. | [17] |

| CuAAC | Terminal Alkyne | 10¹ - 10⁴ | Requires a copper(I) catalyst, fast kinetics, forms a stable triazole. Rate is influenced by ligands. | [18] |

| SPAAC | Strained Alkyne | 10⁻³ - 3.60 | Catalyst-free, bioorthogonal for in vivo use. Rate is highly dependent on the cyclooctyne structure. | [18][19] |

| Linkage | Formation Method | Stability Characteristics | Reference(s) |

| Amide | Staudinger Ligation | Generally stable, but can be susceptible to enzymatic cleavage depending on the context. | |

| 1,2,3-Triazole | CuAAC, SPAAC | Highly stable and resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions. Considered a bioisostere for the amide bond. | [10][20] |

Experimental Protocols

Detailed methodologies for performing these key bioconjugation reactions are crucial for successful implementation. The following are generalized protocols that can be adapted to specific experimental needs.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the conjugation of an azide-modified drug to an alkyne-modified antibody.[12][21]

Materials:

-

Antibody with an alkyne group

-

Drug with an azide group

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the azide-modified drug)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a stock solution of the azide-labeled drug (e.g., 10 mM in DMSO).

-

Prepare a solution of the alkyne-labeled antibody in PBS.

-

-

Catalyst Premix:

-

In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I)-THPTA complex.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the antibody solution with the azide-modified drug (a molar ratio of 1:4 to 1:10 is typical).

-

Add the premixed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).

-

Initiate the reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

The resulting antibody-drug conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove excess reagents.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.[22]

Materials:

-

DBCO-activated antibody

-

Azide-modified oligonucleotide

-

PBS or similar buffer (sodium azide-free)

-

DMSO (optional, for up to 20% of the final volume)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, mix the DBCO-antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.

-

The recommended solvent is a buffer such as PBS. If necessary, up to 20% DMSO can be used.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.

-

-

Validation and Purification:

-

Conjugate formation can be verified by SDS-PAGE, where the antibody-oligonucleotide conjugate will show a higher molecular weight band compared to the unmodified antibody.

-

Excess oligonucleotide can be removed by liquid chromatography (e.g., reverse-phase or ion-exchange HPLC).

-

General Protocol for Staudinger Ligation

This protocol outlines the basic steps for a Staudinger ligation to label a biomolecule.[6][7]

Materials:

-

Azide-functionalized biomolecule

-

Phosphine reagent (e.g., a triphenylphosphine (B44618) derivative with an ortho-ester for amide bond formation)

-

Aqueous buffer, pH 7.0-7.4

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing biomolecule in the aqueous buffer.

-

Add the phosphine reagent to the solution. The optimal molar ratio of phosphine to azide will depend on the specific reactants and should be empirically determined.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature. Reaction times can vary significantly (from hours to days) depending on the specific phosphine and azide used.

-

-

Monitoring and Purification:

-

The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.

-

Once the reaction is complete, the conjugate can be purified using standard biochemical techniques like chromatography to remove unreacted starting materials and the phosphine oxide byproduct.

-

Visualizing the Chemistry: Diagrams of Reactions and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow for bioconjugation.

References

- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging | Biophysics Reviews | AIP Publishing [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vectorlabs.com [vectorlabs.com]

- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 7. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]

- 8. bioclone.net [bioclone.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 22. docs.aatbio.com [docs.aatbio.com]

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the optimization of a therapeutic candidate's physicochemical properties is as critical as its pharmacological activity. Many promising small molecules, peptides, and biologics are hindered by poor water solubility, rapid in vivo clearance, and immunogenicity. Poly(ethylene glycol) (PEG) linkers have emerged as a powerful tool to overcome these challenges. The inherent hydrophilicity of the PEG polymer chain, a repeating series of ethylene (B1197577) oxide units, imparts a range of favorable characteristics to conjugated drug molecules. This in-depth technical guide explores the core principles of PEG linker hydrophilicity and its profound impact on drug design and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically enhance the aqueous solubility of hydrophobic drugs, a crucial factor for viable intravenous formulations.[1] Furthermore, the flexible PEG chain forms a protective hydration shell around the drug, shielding it from enzymatic degradation and recognition by the immune system.[1] This "stealth" effect leads to a longer circulation half-life and reduced immunogenicity.[2][3] The versatility of PEG chemistry allows for the creation of linkers with varying lengths and architectures (linear or branched), enabling fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.[2][4] This guide will delve into the specifics of how these properties are measured and optimized in a drug discovery setting.

Quantitative Impact of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers directly translates into measurable improvements in a drug conjugate's properties. The following tables summarize key quantitative data from various studies, highlighting the impact of PEG chain length and structure on solubility, pharmacokinetics, and other critical parameters.

| Table 1: Effect of PEG Linker Length on Pharmacokinetic Parameters of Antibody-Drug Conjugates (ADCs) | ||

| PEG Linker Size | Half-Life (t½) Extension | Clearance Rate |

| No PEG | - | High |

| < PEG8 | - | Rapidly increased for PEGs smaller than PEG8[5] |

| 4 kDa | 2.5-fold increase[6] | - |

| 10 kDa | 11.2-fold increase[6] | Slower clearance observed[7] |

| > PEG8 | - | Clearance was not significantly impacted beyond this length[8] |

| Table 2: Influence of PEG Linker Architecture on ADC Properties | |

| Linker Architecture | Observed Effects |

| Linear (24-unit PEG) | Less effective in improving stability compared to pendant structures[7] |

| Pendant (two 12-unit PEG chains) | Improved physical and chemical stability under thermal stress[7] |

| Slower clearance rates and reduced aggregation tendency[7] | |

| Branched/Multi-arm | Enables higher drug-to-antibody ratios (DAR) without aggregation[2] |

| Can enhance potency 10 to 100-fold in vivo[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately characterizing the properties of PEGylated drug candidates. The following sections provide methodologies for key assays.

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol provides a general method for determining the aqueous solubility of a PEGylated compound.

Materials:

-

PEGylated compound of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

UV-Vis spectrophotometer and cuvettes or 96-well UV-compatible plates

-

Orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the PEGylated compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Create a series of standard solutions by serially diluting the stock solution with PBS to known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of the PEGylated compound to a known volume of PBS in a vial to create a slurry.

-

Incubate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.

-

Generate a standard curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered supernatant from the saturated solution.

-

Use the standard curve to determine the concentration of the dissolved PEGylated compound, which represents its aqueous solubility.

-

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.

Materials:

-

PEGylated compound of interest

-

n-Octanol (pre-saturated with water)

-

Water or PBS, pH 7.4 (pre-saturated with n-octanol)

-

Analytical method for quantification (e.g., HPLC-UV)

-

Vials and a vortex mixer or shaker

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water/PBS and the water/PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning:

-

Dissolve a known amount of the PEGylated compound in one of the phases.

-

Add an equal volume of the other phase to the vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Let the vial stand until the two phases have clearly separated.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

In Vitro Plasma Stability Assay for ADCs

This assay assesses the stability of an ADC in plasma, which is crucial for predicting its in vivo performance.

Materials:

-

Antibody-Drug Conjugate (ADC) with PEG linker

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A magnetic beads)

-

LC-MS system

Procedure:

-

Incubation:

-

Time Points:

-

Collect aliquots at various time points, for example, Day 0, 1, 3, and 7.[9]

-

-

Sample Processing:

-

Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A magnetic beads.[9]

-

-

Analysis:

-

Data Interpretation:

-

A stable ADC will exhibit minimal loss in DAR over the incubation period. A significant decrease in DAR indicates premature drug deconjugation.[9]

-

Signaling Pathways and Logical Relationships

The strategic use of PEG linkers influences the entire lifecycle of a drug conjugate, from its initial behavior in circulation to its interaction with target cells.

Impact of PEGylation on Pharmacokinetics

PEGylation fundamentally alters the pharmacokinetic profile of a drug. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, while the hydrophilic shield minimizes opsonization and subsequent uptake by the reticuloendothelial system (RES).[1][3] This leads to a prolonged circulation half-life and increased drug exposure.

General Workflow for Antibody-Drug Conjugate (ADC) Development with PEG Linkers

The development of an ADC is a multi-step process where the PEG linker plays a crucial role in connecting the antibody to the cytotoxic payload and ensuring the final conjugate has desirable properties.

Conclusion

The hydrophilicity of PEG linkers is a cornerstone of modern drug delivery, offering a robust strategy to enhance the therapeutic potential of a wide range of molecules. By improving solubility, extending circulation time, and reducing immunogenicity, PEGylation can transform a challenging drug candidate into a viable therapeutic. The ability to modulate these properties through the rational design of PEG linker length and architecture provides drug developers with a powerful tool for optimizing drug performance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the hydrophilic advantage of PEG linkers in their drug discovery programs. As our understanding of the nuanced effects of PEGylation continues to grow, so too will the opportunities for developing safer and more effective medicines.

References

- 1. purepeg.com [purepeg.com]

- 2. adcreview.com [adcreview.com]

- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

Spatially Extended Linkers for PROTAC Design: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length, composition, and geometry of this linker are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide provides a comprehensive overview of the design and application of spatially extended linkers in PROTACs. We delve into the rationale behind employing longer linkers, their impact on ternary complex formation, and the resulting degradation kinetics. This guide offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams to facilitate a deeper understanding and aid in the rational design of next-generation protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] The linker is not merely a passive tether but an active modulator of this process. An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a conformationally strained complex that is unproductive for ubiquitination.[4]

Initially, PROTAC design often involved empirical screening of various linker lengths and compositions. However, a more rational approach is emerging, recognizing that the linker's characteristics, including its length, rigidity, and chemical nature, are critical determinants of a PROTAC's biological activity.[5][6]

The Rationale for Spatially Extended Linkers

While shorter linkers can be effective, there is a growing body of evidence supporting the utility of spatially extended or longer linkers in PROTAC design. The primary rationales for their use include:

-

Overcoming Steric Hindrance: Longer linkers can provide the necessary flexibility and distance to allow the warhead and the E3 ligase ligand to bind their respective proteins without steric clashes, which is particularly important for targets with deep or constrained binding pockets.

-

Optimizing Ternary Complex Geometry: The length and composition of the linker dictate the relative orientation of the POI and the E3 ligase within the ternary complex. Extended linkers can enable the formation of a productive ternary complex with optimal geometry for efficient ubiquitination of surface-accessible lysine (B10760008) residues on the target protein.

-

Enhancing Cooperativity: A well-designed extended linker can facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity in ternary complex formation and increased degradation efficiency.[7]

-

Improving Physicochemical Properties: The chemical nature of the linker significantly influences the overall properties of the PROTAC molecule. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility and cell permeability, which are often challenges for these high molecular weight compounds.[8]

Below is a diagram illustrating the general mechanism of action of a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Types of Spatially Extended Linkers

The chemical composition of the linker is a key design element. The most common types of spatially extended linkers include:

-

Polyethylene Glycol (PEG) Linkers: These are the most frequently used linkers due to their hydrophilicity, which can improve the solubility and permeability of the PROTAC molecule.[9][10] PEG linkers are synthetically versatile, allowing for easy modification of their length.[11]

-

Alkyl Chains: Simple alkyl chains offer a more hydrophobic and rigid alternative to PEG linkers.[9][] They are synthetically accessible and can be of varying lengths.

-

Piperazine-Containing Linkers: The incorporation of piperazine (B1678402) moieties into the linker can impart a degree of rigidity and may improve solubility upon protonation.[13][][15][16] These linkers can also influence the conformational preferences of the PROTAC.

-

Alkyne-Based Linkers: Alkynes and the resulting triazoles (formed via "click chemistry") can be used to create more rigid linkers.[5] Click chemistry offers a highly efficient and modular approach to PROTAC synthesis, allowing for the rapid generation of libraries with diverse linker lengths and compositions.[2]

Quantitative Analysis of Linker Length on PROTAC Efficacy

The optimal linker length is target- and E3 ligase-dependent and is typically determined empirically. The following tables summarize quantitative data from the literature, illustrating the impact of linker length and composition on the degradation of various target proteins. The key metrics used are DC50 (the concentration of PROTAC required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).

Table 1: Impact of Linker Length on BRD4 Degradation

| PROTAC Name/Series | E3 Ligase | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | CRBN | PEG, 12 | THP-1 | <1 | >95 | [17] |

| PROTAC 8 | CRBN | Not specified | 22Rv1 | <1 | >99 | [17] |

| ZXH-3-26 | VHL | Alkyl, 12 | HEK293T | 5 | >90 | [2] |

| PROTAC 1 | CRBN | PEG | Burkitt's Lymphoma cells | <1 | >90 | [17] |

Table 2: Impact of Linker Length on BTK Degradation

| PROTAC Name/Series | E3 Ligase | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PTD10 | CRBN | PEG | Ramos | 0.5 | >95 | [18] |

| PTD13 | CRBN | PEG (shorter) | Ramos | >3000 | <20 | [18] |

| PTD15 | CRBN | PEG (longer) | Ramos | >3000 | <20 | [18] |

| RC-3 | CRBN | PEG | Mino | 2.2 | 97 | [19] |

| PS-RC-2 | CRBN | PEG | Mino | 10-100 | >90 | [1] |

| PS-RC-3 | CRBN | PEG (longer) | Mino | 1-10 | >90 | [1] |

| PS-RC-4 | CRBN | PEG (longest) | Mino | 1-10 | >90 | [1] |

Table 3: Impact of Linker Length on Other Targets

| PROTAC Name/Series | Target | E3 Ligase | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether, 21 | Not specified | 3 | 96 | [2] |

| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether, 29 | Not specified | 292 | 76 | [2] |

| PROTAC(H-PGDS)-1 | H-PGDS | CRBN | PEG | KU812 | 0.0187 | >90 | [20] |

| PROTAC(H-PGDS)-3 | H-PGDS | CRBN | PEG | KU812 | 0.0714 | >90 | [20] |

| HDAC PROTAC 7 | HDAC1/3 | VHL | PEG | HCT116 | ~910 (HDAC1), ~640 (HDAC3) | >50 | [21] |

| HDAC PROTAC 9 | HDAC1/3 | VHL | PEG (longer) | HCT116 | ~550 (HDAC1), ~530 (HDAC3) | >50 | [21] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[17][22][23]

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Materials and Reagents:

-

Cell line expressing the target protein

-

PROTAC of interest (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

-

Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and detect the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

Biophysical Characterization of Ternary Complex Formation

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[24]

Caption: Workflow for SPR analysis of ternary complex formation.

Procedure Outline:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase to determine the ternary complex binding affinity.

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Procedure Outline:

-

Binary Titrations:

-

Titrate the PROTAC into a solution of the E3 ligase to determine the binary KD1.

-

Titrate the PROTAC into a solution of the POI to determine the binary KD2.

-

-

Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the POI to determine the apparent KD for ternary complex formation.

-

Cooperativity Calculation: Cooperativity can be calculated from the thermodynamic parameters obtained.

Future Perspectives

The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker. Future research in spatially extended linkers will likely focus on:

-

Rational Linker Design: The "trial and error" approach is being superseded by more rational, structure-guided strategies.[8] Advances in structural biology (e.g., cryo-EM) and computational modeling will provide a more detailed understanding of the ternary complex, enabling the in silico design of optimal linkers.[25]

-

Novel Linker Chemistries: The exploration of new linker scaffolds beyond PEG and alkyl chains will continue to expand the chemical space for PROTAC design, offering opportunities to fine-tune properties such as rigidity, solubility, and metabolic stability.

-

"Smart" Linkers: The development of linkers that are responsive to specific stimuli (e.g., light, pH) could enable spatiotemporal control of protein degradation.[26]

-

Tissue-Selective PROTACs: Linker design may play a role in developing PROTACs that are selectively taken up by or active in specific tissues, thereby reducing off-target effects.

Conclusion

Spatially extended linkers are a crucial element in the design of potent and selective PROTACs. Their length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. A thorough understanding of the principles of linker design, supported by robust experimental validation, is essential for the successful development of this promising new class of therapeutics. This guide provides a foundational resource for researchers in the field, offering a compilation of current knowledge and practical methodologies to aid in the rational design and evaluation of PROTACs with spatially extended linkers.

References

- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. aragen.com [aragen.com]

- 25. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules. Their unique architecture, possessing two distinct reactive groups, allows for controlled and specific conjugation, minimizing the formation of unwanted polymers that can occur with homobifunctional crosslinkers.[1][2] This guide provides a comprehensive overview of heterobifunctional crosslinkers, including their classification, quantitative properties, detailed experimental protocols for key applications, and visual representations of their use in studying complex biological systems.

Core Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers consist of three key components: two different reactive groups and a spacer arm that connects them. The distinct reactivity of the end groups enables a two-step conjugation process.[3] First, one biomolecule is reacted with one end of the crosslinker. After removing the excess unreacted crosslinker, the second biomolecule is introduced to react with the other end. This sequential approach provides greater control over the conjugation process, which is crucial for applications such as the creation of antibody-drug conjugates (ADCs) and the study of protein-protein interactions.[1][2]

The spacer arm's length and chemical composition are critical features that influence the properties of the final conjugate. The length of the spacer arm dictates the distance between the two conjugated molecules, while its composition can affect properties like solubility and cleavability.[1]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common classes include:

-

Amine-reactive and Sulfhydryl-reactive Crosslinkers: These are the most widely used type. One end targets primary amines (e.g., on lysine (B10760008) residues) via an N-hydroxysuccinimide (NHS) ester, while the other end targets sulfhydryl groups (e.g., on cysteine residues) using a maleimide (B117702) or pyridyl disulfide group.[1]

-

Carbonyl-reactive and Sulfhydryl-reactive Crosslinkers: These link molecules containing carbonyl groups (aldehydes or ketones) to those with sulfhydryl groups.

-

Amine-reactive and Photoreactive Crosslinkers: These crosslinkers have an amine-reactive group on one end and a photoreactive group (e.g., an aryl azide (B81097) or diazirine) on the other. The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby molecules.[1]

-

Sulfhydryl-reactive and Photoreactive Crosslinkers: Similar to the above, these have a sulfhydryl-reactive group and a photoreactive group, allowing for targeted attachment to a cysteine residue followed by light-induced crosslinking to an interacting partner.[1]

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a conjugation experiment. The following table summarizes the quantitative properties of several common heterobifunctional crosslinkers to facilitate this selection process.

| Crosslinker Acronym | Full Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Cleavable/ Reversible |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 | Primary Amine + Sulfhydryl | No |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 | Primary Amine + Sulfhydryl | No |

| MBS | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | 314.25 | 9.9 | Primary Amine + Sulfhydryl | No |

| GMBS | N-γ-Maleimidobutyryloxysuccinimide ester | 280.23 | 6.8 | Primary Amine + Sulfhydryl | No |

| EMCS | N-(ε-Maleimidocaproyloxy)succinimide ester | 308.29 | 9.4 | Primary Amine + Sulfhydryl | No |

| SIA | N-Succinimidyl iodoacetate | 282.02 | 1.5 | Primary Amine + Sulfhydryl | No |

| SIAB | N-Succinimidyl(4-iodoacetyl)aminobenzoate | 402.14 | 10.6 | Primary Amine + Sulfhydryl | No |

| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | 312.36 | 6.8 | Primary Amine + Sulfhydryl | Yes (by reducing agents) |

| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | 425.53 | 15.7 | Primary Amine + Sulfhydryl | Yes (by reducing agents) |

| ANB-NOS | N-5-Azido-2-nitrobenzyloxysuccinimide | 305.20 | 7.7 | Primary Amine | Yes (by photolysis) |

| SANPAH | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | 431.39 | 18.2 | Primary Amine + Photoreactive | No |

| Sulfo-SANPAH | Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate | 533.44 | 18.2 | Primary Amine + Photoreactive | No |

| SDA | Succinimidyl 4,4'-azipentanoate | 252.23 | 7.7 | Primary Amine + Photoreactive | No |

| Sulfo-SDA | Sulfosuccinimidyl 4,4'-azipentanoate | 354.28 | 7.7 | Primary Amine + Photoreactive | No |

| ABH | p-Azidobenzoyl hydrazide | 177.19 | 11.9 | Carbohydrates | No |

| EMCH | N-(ε-Maleimidocaproic acid) hydrazide | 225.24 | 11.8 | Sulfhydryl + Carbohydrate | No |

Experimental Protocols

This section provides detailed methodologies for two key applications of heterobifunctional crosslinkers: the preparation of antibody-drug conjugates and the study of protein-protein interactions via co-immunoprecipitation.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the amine- and sulfhydryl-reactive crosslinker SMCC.

Materials:

-

Antibody of interest

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Thiol-containing drug

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Reducing agent (e.g., DTT or TCEP), if antibody reduction is needed

-

Desalting columns

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Antibody Preparation:

-

If the antibody does not have free sulfhydryl groups, it may be necessary to reduce its disulfide bonds. Incubate the antibody with a 10-20 fold molar excess of DTT or TCEP in reaction buffer for 30-60 minutes at 37°C.

-

Remove the reducing agent using a desalting column equilibrated with reaction buffer.

-

-

Antibody Modification with SMCC:

-

Immediately dissolve SMCC in DMSO to a concentration of 10-20 mM.

-

Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess SMCC:

-

Remove unreacted SMCC using a desalting column equilibrated with reaction buffer. The resulting product is the maleimide-activated antibody.

-

-

Conjugation of the Thiol-containing Drug:

-

Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).

-

Add a 2-5 fold molar excess of the drug solution to the maleimide-activated antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add a quenching solution (e.g., L-cysteine or N-acetylcysteine) to a final concentration of 1-5 mM to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Characterization of the ADC:

-

Purify the ADC from unconjugated drug and other reaction components using size-exclusion chromatography (SEC) or dialysis.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its integrity and activity.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) with Chemical Crosslinking to Study Protein-Protein Interactions

This protocol describes a method to capture and identify protein-protein interactions using a heterobifunctional crosslinker in combination with co-immunoprecipitation. This example utilizes an amine- and photoreactive crosslinker like Sulfo-SANPAH.

Materials:

-

Cultured cells expressing the protein of interest ("bait")

-

Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)

-

Antibody specific to the bait protein

-

Protein A/G magnetic beads

-

Heterobifunctional crosslinker (e.g., Sulfo-SANPAH)

-

UV lamp (365 nm)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents and equipment

-

Mass spectrometry reagents and equipment

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Crosslinking Reaction (Two-Step):

-

Step 1: Amine Reaction:

-

Add the amine-reactive photoreactive crosslinker (e.g., Sulfo-SANPAH) to the cell lysate to a final concentration of 1-2 mM.

-

Incubate for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with primary amines.

-

-

Step 2: Photo-activation:

-

Expose the lysate to UV light (365 nm) for 5-10 minutes on ice to activate the photoreactive group and crosslink interacting proteins.

-

-

-

Quenching the Crosslinking Reaction:

-

Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes to quench any unreacted NHS-ester groups.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the bait-specific antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the crosslinked protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Neutralize the eluate by adding neutralization buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise the protein bands of interest and identify the interacting partners by mass spectrometry.

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.

Two-Step Heterobifunctional Crosslinking Workflow

References

The Strategic Application of Azide-PEG9-amido-C4-Boc in Targeted Drug Delivery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker playing a pivotal role in the development of next-generation targeted therapeutics. This document outlines its core physicochemical properties, detailed experimental protocols for its application in bioconjugation, and quantitative data on the impact of PEG linker length on the efficacy of resulting conjugates, particularly Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool designed for the precise and stable conjugation of molecules. Its structure is engineered with three key functional domains:

-

An Azide (N₃) group: This moiety serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage to molecules functionalized with an alkyne group.[1][]

-

A Polyethylene Glycol (PEG) spacer (PEG9): The nine-unit PEG chain is a hydrophilic spacer that imparts favorable pharmacokinetic properties to the final conjugate. PEGylation is known to enhance solubility, reduce immunogenicity, prolong circulation half-life, and provide optimal spatial orientation between the conjugated molecules.[3]

-

A Boc-protected Amine: The terminal amine group is protected by a tert-Butyloxycarbonyl (Boc) group. This protecting group is stable under various conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This allows for a second, orthogonal conjugation step, enabling the stepwise and controlled assembly of complex biomolecules like Antibody-Drug Conjugates (ADCs) or PROTACs.

This heterobifunctional nature makes this compound an ideal linker for constructing therapeutic agents that require the connection of two distinct components, such as a targeting ligand and a therapeutic payload.[1][4]

Core Properties and Specifications

The fundamental properties of this compound are summarized below. These values are representative and may vary slightly between suppliers.

| Property | Value |

| Molecular Formula | C₃₀H₅₈N₄O₁₂ |

| Molecular Weight | 666.80 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DCM, DMF, DMSO |

| Purity (Typical) | ≥95% |

| Storage Conditions | Store at -20°C for long-term stability |

The Critical Role of Linker Length in PROTAC Efficacy

The length of the PEG linker is not merely a spacer but a critical determinant of the biological activity of a PROTAC. The linker's length dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding and reduced efficacy.[5][6]

The following table summarizes data from a comparative study on PROTACs designed to degrade TANK-binding kinase 1 (TBK1), illustrating the profound impact of linker length on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Comparative Efficacy of TBK1-Targeting PROTACs with Varying Linker Lengths

| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Compound A | 7 | >1000 | ~0 |

| Compound B | 12 | 31 | 94 |

| Compound C | 21 | 3 | 96 |

| Compound D | 29 | 292 | 76 |

Data adapted from literature reports on TBK1 degraders. This table demonstrates that degradation is highly sensitive to linker length, with no activity observed with a very short linker (7 atoms) and optimal performance achieved with a 21-atom linker. The PEG9 component of this compound contributes significantly to this critical length parameter.[5]

Experimental Protocols

The following section provides detailed methodologies for the sequential use of this compound to synthesize a targeted drug conjugate. The workflow involves three main stages: Boc deprotection, payload conjugation, and click chemistry for targeting ligand attachment.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the this compound linker in anhydrous DCM (e.g., 10 mL DCM per 100 mg of linker) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting product, the TFA salt of Azide-PEG9-amido-C4-NH₂, can often be used directly in the next step without further purification.

Protocol 2: Payload Conjugation via Amide Coupling

This protocol outlines the conjugation of a payload containing a carboxylic acid to the newly deprotected amine via NHS ester chemistry.

Materials:

-

Azide-PEG9-amido-C4-NH₂ (from Protocol 4.1)

-

Payload with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a pre-activated NHS-ester payload.

-

Anhydrous N,N-Dimethylformamide (DMF) or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

If starting with a carboxylic acid payload, pre-activate it by dissolving the payload, DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours to form the NHS ester.

-

Dissolve the Azide-PEG9-amido-C4-NH₂ TFA salt in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to neutralize the TFA salt and deprotonate the amine.

-

Add the solution of the NHS-activated payload to the amine solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the resulting Azide-PEG9-amido-C4-amido-Payload conjugate using reverse-phase HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)